molecular formula C13H15N3O4S2 B2590503 Methyl {3-oxo-1-[(thiophen-2-ylcarbonyl)carbamothioyl]piperazin-2-yl}acetate CAS No. 1008463-49-7

Methyl {3-oxo-1-[(thiophen-2-ylcarbonyl)carbamothioyl]piperazin-2-yl}acetate

Cat. No.: B2590503
CAS No.: 1008463-49-7
M. Wt: 341.4
InChI Key: XIVICEUXWUMOST-UHFFFAOYSA-N
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Description

This compound features a piperazine ring substituted with a thiophene moiety and an ester group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {3-oxo-1-[(thiophen-2-ylcarbonyl)carbamothioyl]piperazin-2-yl}acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl {3-oxo-1-[(thiophen-2-ylcarbonyl)carbamothioyl]piperazin-2-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions include alcohol derivatives, amides, and thiol esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl {3-oxo-1-[(thiophen-2-ylcarbonyl)carbamothioyl]piperazin-2-yl}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-3-oxo-3-(thiophen-2-yl)propanamide: A structurally related compound used in the synthesis of duloxetine, an antidepressant drug.

    Thiophene-2-carbonyl chloride: A precursor in the synthesis of thiophene derivatives.

Uniqueness

Methyl {3-oxo-1-[(thiophen-2-ylcarbonyl)carbamothioyl]piperazin-2-yl}acetate stands out due to its unique combination of a piperazine ring, thiophene moiety, and ester group. This structural complexity provides a versatile platform for chemical modifications and the development of novel compounds with diverse applications.

Biological Activity

Methyl {3-oxo-1-[(thiophen-2-ylcarbonyl)carbamothioyl]piperazin-2-yl}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₃H₁₅N₃O₃S
  • Molecular Weight : 285.35 g/mol

The compound features a piperazine core substituted with a thiophenyl group and a carbonyl moiety, contributing to its diverse biological interactions.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines, including pancreatic and breast cancer cells. A study showed sub-micromolar growth inhibition against pancreatic cancer cell lines with IC₅₀ values ranging from 0.43 μM to 0.61 μM .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity, particularly against Gram-positive bacteria. The presence of the thiophenyl group is believed to enhance its interaction with bacterial membranes.
  • Cytotoxic Effects : In vitro assays have revealed that this compound induces cytotoxicity in various human cancer cell lines, suggesting potential as a chemotherapeutic agent .

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses can be drawn:

  • Inhibition of Protein Interactions : Similar compounds have been shown to disrupt protein-protein interactions critical for cancer cell survival, particularly involving S100A2 and p53 pathways .
  • Induction of Apoptosis : The cytotoxic effects observed may be related to the induction of apoptosis in cancer cells, triggered by oxidative stress or disruption of mitochondrial function.
  • Modulation of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in tumor metabolism or proliferation.

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer potential of this compound against a panel of human cancer cell lines. The results indicated:

Cell LineIC₅₀ (μM)
MiaPaCa20.43
PANC-10.61
MCF7>50

This study highlights the selective potency against pancreatic cancer cells compared to other types.

Case Study 2: Antimicrobial Evaluation

In another investigation, the antimicrobial efficacy was tested against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli10

These findings suggest that the compound holds promise as an antimicrobial agent.

Properties

IUPAC Name

methyl 2-[3-oxo-1-(thiophene-2-carbonylcarbamothioyl)piperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c1-20-10(17)7-8-11(18)14-4-5-16(8)13(21)15-12(19)9-3-2-6-22-9/h2-3,6,8H,4-5,7H2,1H3,(H,14,18)(H,15,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVICEUXWUMOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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